molecular formula C17H17N3O6 B13381290 N'-{2-hydroxy-3-nitro-5-methoxybenzylidene}-2-(3-methylphenoxy)acetohydrazide

N'-{2-hydroxy-3-nitro-5-methoxybenzylidene}-2-(3-methylphenoxy)acetohydrazide

Cat. No.: B13381290
M. Wt: 359.3 g/mol
InChI Key: GQZLVFJFIIOYBL-GIJQJNRQSA-N
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Description

N’-{2-hydroxy-3-nitro-5-methoxybenzylidene}-2-(3-methylphenoxy)acetohydrazide is a complex organic compound with the molecular formula C17H17N3O6

Properties

Molecular Formula

C17H17N3O6

Molecular Weight

359.3 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-5-methoxy-3-nitrophenyl)methylideneamino]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C17H17N3O6/c1-11-4-3-5-13(6-11)26-10-16(21)19-18-9-12-7-14(25-2)8-15(17(12)22)20(23)24/h3-9,22H,10H2,1-2H3,(H,19,21)/b18-9+

InChI Key

GQZLVFJFIIOYBL-GIJQJNRQSA-N

Isomeric SMILES

CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=C(C(=CC(=C2)OC)[N+](=O)[O-])O

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NN=CC2=C(C(=CC(=C2)OC)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{2-hydroxy-3-nitro-5-methoxybenzylidene}-2-(3-methylphenoxy)acetohydrazide typically involves the condensation reaction between 2-hydroxy-3-nitro-5-methoxybenzaldehyde and 2-(3-methylphenoxy)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete condensation. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of N’-{2-hydroxy-3-nitro-5-methoxybenzylidene}-2-(3-methylphenoxy)acetohydrazide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-{2-hydroxy-3-nitro-5-methoxybenzylidene}-2-(3-methylphenoxy)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Scientific Research Applications

N’-{2-hydroxy-3-nitro-5-methoxybenzylidene}-2-(3-methylphenoxy)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its diverse functional groups and reactivity.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N’-{2-hydroxy-3-nitro-5-methoxybenzylidene}-2-(3-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-{2-hydroxy-3-methoxybenzylidene}-2-(4-methylphenoxy)acetohydrazide
  • N’-{2-hydroxy-3-methoxybenzylidene}-2-(5-isopropyl-2-methylphenoxy)acetohydrazide
  • N’-{2-hydroxy-3-methoxybenzylidene}-2-(4-methylphenoxy)acetohydrazide

Uniqueness

N’-{2-hydroxy-3-nitro-5-methoxybenzylidene}-2-(3-methylphenoxy)acetohydrazide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activities. The combination of hydroxyl, methoxy, and nitro groups in the benzylidene moiety, along with the phenoxyacetohydrazide structure, makes this compound particularly versatile for various applications .

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